Iodo Ospemifene Iodo Ospemifene
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204765
InChI:
SMILES:
Molecular Formula: C₂₄H₂₃IO₂
Molecular Weight: 470.34

Iodo Ospemifene

CAS No.:

Cat. No.: VC0204765

Molecular Formula: C₂₄H₂₃IO₂

Molecular Weight: 470.34

* For research use only. Not for human or veterinary use.

Iodo Ospemifene -

Specification

Molecular Formula C₂₄H₂₃IO₂
Molecular Weight 470.34

Introduction

Chemical Identity and Structure

Iodo Ospemifene, chemically known as (Z)-2-(4-(4-iodo-1,2-diphenylbut-1-en-1-yl)phenoxy)ethanol, is a structural analog of Ospemifene wherein the chlorine atom has been replaced with an iodine atom . The compound maintains the Z-configuration of the parent compound while featuring this critical substitution in its molecular structure.

The detailed chemical properties of Iodo Ospemifene are presented in Table 1:

PropertyValue
Chemical Name(Z)-2-(4-(4-iodo-1,2-diphenylbut-1-en-1-yl)phenoxy)ethanol
Molecular FormulaC24H23IO2
Molecular Weight470.343 g/mol
Accurate Mass470.074
SMILES NotationOCCOc1ccc(cc1)\C(=C(\CCI)/c2ccccc2)\c3ccccc3
InChIInChI=1S/C24H23IO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-
Storage ConditionsRoom Temperature

The molecular structure features a central alkene with Z-stereochemistry, two phenyl rings, a phenoxy ethanol group, and a critical iodine atom that distinguishes it from Ospemifene . This halogen substitution significantly affects the compound's molecular weight and potentially its chemical reactivity profiles.

Relationship to Ospemifene

Iodo Ospemifene is directly derived from Ospemifene, which is a clinically approved selective estrogen receptor modulator (SERM) used in treating dyspareunia associated with vulvovaginal atrophy in postmenopausal women . Understanding the relationship between these compounds is essential for appreciating the significance of Iodo Ospemifene in pharmaceutical research.

Comparative Analysis

The structural relationship between Iodo Ospemifene and Ospemifene centers on the halogen substitution while maintaining the core molecular framework. Table 2 presents a comparative analysis of these two compounds:

PropertyIodo OspemifeneOspemifene
Chemical FormulaC24H23IO2C24H23ClO2
Molecular Weight470.343 g/mol378.90 g/mol
Key SubstituentIodineChlorine
Primary ApplicationAnalytical Reference StandardTherapeutic SERM
Pharmacological StatusResearch CompoundFDA-Approved Medication

The substitution of chlorine with iodine increases the molecular weight by approximately 91.44 g/mol, which may alter the compound's physical properties and chemical behavior . While Ospemifene has demonstrated significant clinical efficacy in improving vaginal maturation index, decreasing vaginal pH, and reducing symptoms of vaginal dryness, Iodo Ospemifene is primarily valued for its analytical applications rather than therapeutic potential .

Applications in Pharmaceutical Research

Iodo Ospemifene serves several critical functions in the pharmaceutical industry, particularly in the context of Ospemifene development, production, and quality assurance.

Reference Standard Applications

The proper characterization of Iodo Ospemifene is essential for its application as a reference standard. While specific analytical data for Iodo Ospemifene is limited in the available literature, standard analytical techniques for similar compounds would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Mass Spectrometry (MS) for accurate mass confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis for composition verification

Iodo Ospemifene represents a significant compound in the pharmaceutical landscape, particularly in relation to Ospemifene research and development. Its primary value lies in its application as an analytical reference standard rather than as a therapeutic agent in its own right .

The compound's well-defined chemical identity, characterized by the substitution of chlorine with iodine in the Ospemifene structure, makes it an essential tool for ensuring the quality, safety, and efficacy of Ospemifene-based pharmaceutical products. Its commercial availability from multiple suppliers further facilitates its application in research and quality control contexts.

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